Home > Products > Screening Compounds P87909 > MUC1, mucin core
MUC1, mucin core -

MUC1, mucin core

Catalog Number: EVT-14039506
CAS Number:
Molecular Formula: C61H101N19O24
Molecular Weight: 1484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

MUC1 is primarily synthesized in various epithelial tissues, such as the respiratory tract, gastrointestinal tract, and ocular surface. Its expression is regulated by various factors including cytokines and growth factors, which can influence its levels in response to inflammation or injury . The protein is also found in secretions like saliva and breast milk, highlighting its role in mucosal immunity .

Classification

MUC1 belongs to the type I transmembrane mucins, which are characterized by a single membrane-spanning domain and a large extracellular domain rich in O-glycans. It is classified based on its structure into two main forms: membrane-bound and secreted forms. The membrane-bound form is involved in cell signaling and adhesion, while the secreted form contributes to the protective mucous layer .

Synthesis Analysis

Methods

The synthesis of MUC1 involves complex biosynthetic pathways that include transcription from the MUC1 gene located on chromosome 1. Following transcription, MUC1 undergoes post-translational modifications such as glycosylation, which is essential for its stability and function.

Technical Details:

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is used to detect MUC1 mRNA levels in various epithelial cells, confirming its expression in tissues like corneal epithelium .
  • Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are employed to analyze the glycan structures attached to MUC1, revealing insights into its glycosylation patterns .
Molecular Structure Analysis

Structure

MUC1 consists of a large extracellular domain that contains a variable number of tandem repeats (VNTRs), a single transmembrane domain, and a short cytoplasmic tail. The VNTR region is rich in serine and threonine residues that serve as sites for O-glycosylation, leading to diverse glycan structures that modify its biological functions.

Data

The molecular weight of MUC1 can exceed 200 kDa due to extensive glycosylation. The protein's structure facilitates interactions with other cellular components, influencing cell signaling pathways .

Chemical Reactions Analysis

Reactions

MUC1 undergoes several biochemical reactions during its biosynthesis:

  • Glycosylation: This process occurs primarily in the Golgi apparatus where N- and O-glycans are added to specific amino acids on the MUC1 protein.
  • Proteolytic Cleavage: MUC1 can be cleaved by specific proteases, releasing soluble forms that may have distinct biological activities.

Technical Details:

  • Enzymatic reactions involving glycosyltransferases are crucial for adding carbohydrate moieties to MUC1, affecting its stability and interactions with other molecules .
Mechanism of Action

Process

MUC1 functions primarily as a protective barrier on epithelial surfaces. Its mechanism involves:

  • Cell Adhesion: The glycan structures on MUC1 interact with pathogens and prevent their adhesion to epithelial cells.
  • Signal Transduction: The cytoplasmic domain of MUC1 can engage with intracellular signaling proteins such as β-catenin, influencing cellular responses to external stimuli.

Data

Studies have shown that alterations in MUC1 expression or glycosylation patterns can lead to dysregulation of these processes, contributing to diseases such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: MUC1 is soluble in aqueous environments due to its glycosylated nature.
  • Stability: The extensive glycosylation provides protection against proteolytic degradation.

Chemical Properties

  • pH Stability: MUC1 maintains functionality across a range of pH levels typical for physiological environments.
  • Glycan Composition: The presence of sialic acid and fucose residues influences its charge properties and interactions with other biomolecules.

Relevant data indicate that variations in the glycan composition can significantly affect the biological activity of MUC1 .

Applications

Scientific Uses

MUC1 has significant applications in biomedical research:

  • Cancer Diagnosis: Altered expression patterns of MUC1 are associated with various cancers, making it a potential biomarker for diagnostic purposes.
  • Therapeutic Targeting: Due to its role in tumor progression and immune evasion, MUC1 is being explored as a target for immunotherapy.
  • Vaccine Development: Research is ongoing into using MUC1-derived peptides for developing vaccines against cancers expressing this mucin.
Structural Biology of MUC1 Mucin Core

Domain Architecture and Functional Motifs

N-Terminal Subunit (MUC1-N): Tandem Repeat Variability and Glycosylation Patterns

The MUC1-N subunit comprises a large extracellular domain dominated by a variable number of tandem repeats (VNTR) region. Each VNTR consists of a 20-amino-acid sequence (HGVTSAPDTRPAPGSTAPPA) rich in serine (S), threonine (T), and proline (P) residues, with the number of repeats ranging from 20 to 120 in humans [1] [9]. This polymorphism significantly influences the biochemical properties of MUC1; longer VNTR regions extend the mucin’s physical barrier function up to 500 nm from the cell surface [1]. The S and T residues serve as attachment points for O-glycans, which constitute 50–90% of MUC1-N’s molecular weight (250–500 kDa) [9]. In normal epithelia, glycosylation follows a hierarchical pathway, generating core 1- and core 2-based structures terminated with sialic acid or fucose residues. These glycans confer hydration, lubrication, and anti-adhesive properties by forming a dense glycocalyx [1] [8].

Table 1: VNTR Polymorphism and Functional Correlates

VNTR LengthGlycosylation PatternFunctional Consequence
20–40 repeatsCore 1 O-glycans; Sialylated terminiBasic barrier function
41–80 repeatsCore 2 O-glycans; Blood-group antigens (e.g., Lewisb)Pathogen adhesion (e.g., H. pylori via BabA/SabA) [10]
>80 repeatsTruncated glycans (Tn, STn) in cancerOncogenic signaling; Immune evasion [1] [8]

C-Terminal Subunit (MUC1-C): Cytoplasmic Tail Phosphorylation and Signaling Interfaces

MUC1-C is a transmembrane subunit with a 58-amino-acid extracellular domain, a 28-residue transmembrane helix, and a 72-amino-acid cytoplasmic tail (CT). The CT contains seven conserved tyrosine residues and multiple serine/threonine motifs that serve as phosphorylation sites [1] [9]. Key phosphorylation events include:

  • Tyr-46: Phosphorylated by EGFR and Src kinases, creating a pYEKV docking site for SH2 domains (e.g., PI3K p85, Grb2) [6].
  • Tyr-20: Targeted by MET and PDGFRβ, facilitating PI3K/AKT pathway activation [6].
  • Ser-44: Phosphorylated by PKCδ, regulating nuclear translocation [9].These modifications transform MUC1-C into an oncogenic scaffold that recruits signaling complexes, driving cell proliferation, survival, and epithelial-mesenchymal transition (EMT) [1] [6].

Table 2: Key Phosphorylation Sites in MUC1-C Cytoplasmic Tail

ResidueKinaseDocking PartnerPathway Activated
Tyr-20MET, PDGFRβPI3K p85PI3K/AKT survival pathway
Tyr-46EGFR, SrcGrb2/SHCRAS/ERK proliferation
Ser-44PKCδImportin-βNuclear translocation of MUC1-C
Tyr-60JAK2STAT3STAT3-mediated inflammation [1] [6]

SEA Domain Autoproteolysis and Heterodimer Formation

The SEA (Sea urchin sperm protein, Enterokinase, Agrin) domain within MUC1-N mediates autocatalytic cleavage at the GSVVV motif, splitting the protein into MUC1-N and MUC1-C subunits [1] [3]. This cleavage occurs co-translationally and generates a stable heterodimer via hydrogen bonding between subunits [1] [9]. The SEA domain’s metastable structure facilitates dissociation under mechanical stress (e.g., during epithelial shedding), releasing MUC1-N into the extracellular milieu while retaining MUC1-C at the membrane as a signaling receptor [3]. This mechanism is critical for barrier function maintenance and rapid response to injury. In cancer, however, chronic stress promotes persistent MUC1-C signaling, driving oncogenesis [3] [9].

Splice Variants and Isoform-Specific Functional Diversification

Alternative splicing of the MUC1 gene (chromosome 1q21) generates isoforms with distinct functional properties. The full-length transcript (MUC1/TR) includes all seven exons and encodes the VNTR-containing heterodimer [4] [9]. Clinically significant splice variants include:

  • MUC1/Y: Lacks the VNTR region due to exon 2 skipping but retains the transmembrane and cytoplasmic domains. This isoform is overexpressed in breast and pancreatic cancers and enhances EGFR internalization and recycling [4] [9].
  • MUC1/ZD: Generated by a frameshift during splicing, producing a novel 43-amino-acid C-terminal tail. It forms disulfide-linked oligomers and is detected in colon and ovarian carcinomas but not in normal epithelia [7].
  • MUC1/X: Excludes exons 2–4, resulting in a truncated extracellular domain. It functions as a dominant-negative inhibitor of full-length MUC1 signaling [4].A single-nucleotide polymorphism (SNP) at position 3506 (A/G) in exon 2 regulates splicing efficiency. The G allele promotes expression of the MUC1/Y-LSP isoform, which inhibits tumor growth in immunocompetent mice by enhancing T-cell responses [4].

Table 3: Oncogenic and Tumor-Suppressive Splice Variants of MUC1

IsoformStructureExpression ContextFunctional Role
MUC1/TRFull-length VNTRNormal epithelia; Overexpressed in cancerBarrier function; Pro-oncogenic signaling
MUC1/YVNTR-deficient; Intact CTBreast/pancreatic cancerAmplifies RTK signaling; Chemoresistance
MUC1/ZDNovel C-terminus; Cysteine-richColon/ovarian cancerDisulfide-mediated oligomerization; Unknown signaling
MUC1/Y-LSPG SNP-dependentTumor microenvironmentTumor suppression via immune activation [4] [7]

Post-Translational Modifications: O-Glycosylation vs. Aberrant Glycoforms in Oncogenesis

Glycosylation of MUC1 diverges drastically between normal physiology and cancer. In healthy epithelia, O-glycosylation begins with the addition of N-acetylgalactosamine (GalNAc) to S/T residues by polypeptide GalNAc-transferases (ppGalNAcTs), followed by elongation into core 1 (Galβ1-3GalNAc) or core 2 (GlcNAcβ1-6[Galβ1-3]GalNAc) structures. These are further modified with sialic acid (e.g., ST3Gal-I) or fucose (e.g., FUT3), forming terminal structures like sialyl-Lewisx [2] [8]. This mature glycosylation maintains hydration and repels pathogens [1].

In carcinomas, glycosylation defects generate truncated glycans:

  • Tn antigen: GalNAcα1-O-Ser/Thr (due to loss of core 1 β3-galactosyltransferase [C1GalT1]).
  • Sialyl-Tn (STn): Neu5Acα2-6GalNAcα1-O-Ser/Thr (via ST6GalNAc-I).
  • T antigen (TF): Galβ1-3GalNAcα1-O-Ser/Thr [1] [8].These tumor-associated glycoforms result from dysregulation of glycosyltransferases (e.g., overexpression of ST6GalNAc-I) or relocation of enzymes within the Golgi apparatus [8]. Biochemically, truncated glycans:
  • Expose the MUC1 peptide core (e.g., PDTRP sequence), enabling novel interactions with galectins, selectins, and immune receptors [1] [8].
  • Promote cancer invasion by disrupting E-cadherin-mediated adhesion and facilitating EMT via β-catenin nuclear translocation [9].
  • Induce immunosuppression by engaging inhibitory receptors (e.g., Siglec-9) on dendritic cells or masking MUC1 from cytotoxic T-cells [5] [8].

Table 4: Glycoforms and Their Pathobiological Roles

GlycoformEnzyme ResponsibleBiological ConsequenceTherapeutic Relevance
Core 1 O-glycanC1GalT1 + chaperone CosmcEpithelial barrier integrityNot applicable (normal)
Tn antigenppGalNAcT (unmodified)Reduced cell adhesion; MetastasisVaccine target (e.g., Tn-MUC1 vaccines)
Sialyl-Tn (STn)ST6GalNAc-IImmune evasion; ChemoresistancePrognostic biomarker (e.g., CA STn assays)
Sialyl-LewisxFUT3 + FUT6Selectin-mediated extravasationAnti-metastatic target [1] [5] [8]

Properties

Product Name

MUC1, mucin core

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C61H101N19O24

Molecular Weight

1484.6 g/mol

InChI

InChI=1S/C61H101N19O24/c1-26(2)43(74-40(86)22-62)53(96)77-46(32(8)85)56(99)73-36(25-82)48(91)67-27(3)57(100)79-19-11-16-39(79)52(95)72-34(21-42(88)89)47(90)75-45(31(7)84)55(98)71-33(13-9-17-65-61(63)64)59(102)80-20-12-15-38(80)51(94)68-28(4)58(101)78-18-10-14-37(78)50(93)66-23-41(87)70-35(24-81)49(92)76-44(30(6)83)54(97)69-29(5)60(103)104/h26-39,43-46,81-85H,9-25,62H2,1-8H3,(H,66,93)(H,67,91)(H,68,94)(H,69,97)(H,70,87)(H,71,98)(H,72,95)(H,73,99)(H,74,86)(H,75,90)(H,76,92)(H,77,96)(H,88,89)(H,103,104)(H4,63,64,65)/t27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-,46-/m0/s1

InChI Key

WDLOVECVQSOHLL-UIXJRKFUSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.